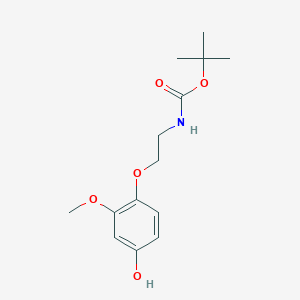

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Description

BenchChem offers high-quality N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQFYQWGDXZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402154 | |

| Record name | N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-54-0 | |

| Record name | Carbamic acid, [2-(4-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

[1]

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The core structural challenge lies in the 1,2,4-oxygenation pattern of the benzene ring. The target molecule requires an ethylamine chain at position 1, a methoxy group at position 2, and a free hydroxyl at position 4.

Starting from the commercially available 2-methoxyhydroquinone (2-methoxy-1,4-benzenediol), the synthesis requires distinguishing between the two phenolic hydroxyl groups.

-

OH at C1: Sterically hindered by the adjacent ortho-methoxy group.

-

OH at C4: Sterically accessible and electronically activated.

Strategic Decision: Direct alkylation of 2-methoxyhydroquinone with the ethylamine chain would predominantly occur at the more accessible C4 position, yielding the wrong isomer. Therefore, a protection-deprotection strategy is required. We must selectively block the C4-OH first, force alkylation at the hindered C1-OH, and then deprotect C4.

Retrosynthetic Pathway (Visualization)

Figure 1: Retrosynthetic logic prioritizing steric control to ensure correct regiochemistry.

Part 2: Detailed Experimental Protocols

Step 1: Selective Protection (Synthesis of 4-Benzyloxy-2-methoxyphenol)

This step exploits the steric difference between the C1 and C4 hydroxyls. The bulky benzyl bromide will preferentially attack the unhindered C4-OH.

Reagents:

-

2-Methoxyhydroquinone (1.0 eq)

-

Benzyl bromide (BnBr) (1.0 eq) — Strict stoichiometry is vital to avoid bis-alkylation.

-

Potassium Carbonate (

) (1.1 eq) -

Solvent: Acetone or Acetonitrile (ACN)

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-methoxyhydroquinone (10.0 g, 71.3 mmol) and anhydrous Acetone (150 mL).

-

Base Addition: Add

(10.8 g, 78.4 mmol) and stir at room temperature for 15 minutes. -

Controlled Addition: Add Benzyl bromide (8.5 mL, 71.3 mmol) dropwise over 30 minutes via an addition funnel.

-

Technical Note: Slow addition prevents localized high concentrations of electrophile, minimizing the formation of the 1,4-bis(benzyloxy) byproduct.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The crude residue will contain the desired 4-Bn product, some bis-Bn byproduct, and unreacted starting material. Purify via column chromatography (

, Gradient 0-20% EtOAc in Hexane).-

Target Yield: ~65-75%

-

Validation: 1H NMR should show a singlet for the benzylic

(~5.0 ppm) and integration for 5 aromatic protons from the benzyl group.

-

Step 2: Ether Linkage Installation (The Critical Coupling)

With the C4-OH blocked, the C1-OH is forced to react. Due to the steric hindrance of the ortho-methoxy group, this reaction requires stronger forcing conditions or a better leaving group on the alkyl chain.

Reagents:

-

4-Benzyloxy-2-methoxyphenol (Intermediate from Step 1) (1.0 eq)

-

N-Boc-2-bromoethylamine (1.2 eq)

-

Cesium Carbonate (

) (1.5 eq) — Cesium is preferred over Potassium here due to the "cesium effect" which aids alkylation of hindered phenols. -

Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst.

-

Solvent: DMF (Dimethylformamide), anhydrous.

Protocol:

-

Preparation: Dissolve 4-benzyloxy-2-methoxyphenol (5.0 g, 21.7 mmol) in anhydrous DMF (50 mL).

-

Activation: Add

(10.6 g, 32.5 mmol) and KI (0.36 g, 2.1 mmol). Stir at RT for 20 mins. -

Alkylation: Add N-Boc-2-bromoethylamine (5.8 g, 26.0 mmol).

-

Heating: Heat the reaction to

for 12–16 hours.-

Caution: Do not exceed

to avoid thermal decomposition of the Boc group (isobutylene release).

-

-

Quench: Pour the reaction mixture into ice-cold water (200 mL). The product is lipophilic and may precipitate.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over

. -

Purification: Flash chromatography (

, Hexane:EtOAc 4:1).-

Intermediate:N-Boc-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine .

-

Step 3: Global Deprotection (Hydrogenolysis)

The final step removes the benzyl group without affecting the Boc group (which is acid-labile, not reduction-labile) or the methyl ether.

Reagents:

-

Intermediate from Step 2.[3]

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Hydrogen Gas (

) (Balloon pressure or 1 atm). -

Solvent: Methanol (MeOH) or EtOH.

Protocol:

-

Setup: Dissolve the intermediate (4.0 g) in MeOH (40 mL) in a hydrogenation flask.

-

Catalyst: Carefully add 10% Pd/C (0.4 g) under a nitrogen stream (Pyrophoric hazard).

-

Reduction: Purge the vessel with

three times. Stir vigorously under -

Monitoring: Reaction is complete when TLC shows the disappearance of the non-polar starting material and appearance of a more polar spot (free phenol).

-

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to yield the target compound as an off-white to pale yellow solid/oil.

Part 3: Data & Validation

Physicochemical Profile[1][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 283.32 g/mol |

| Appearance | Off-white to pale orange solid or viscous oil |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |

| Stability | Store at -20°C; Hygroscopic |

Expected NMR Characterization (DMSO-d6)

- 8.8 ppm (s, 1H): Phenolic -OH (Position 4).

- 6.8 - 6.3 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

- 6.9 ppm (t, 1H): Carbamate -NH.

-

3.85 ppm (t, 2H):

-

3.70 ppm (s, 3H):

-

3.25 ppm (q, 2H):

- 1.38 ppm (s, 9H): Boc tert-butyl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Formation of bis-benzylated product. | Reduce BnBr equivalents to 0.95 eq; Ensure dropwise addition is very slow. |

| Incomplete Alkylation (Step 2) | Steric hindrance of 2-OMe group. | Switch base to |

| Boc Loss | Acidic impurities or excessive heat. | Ensure solvents are acid-free; Keep reaction temp below |

Part 4: Reaction Workflow Diagram

Figure 2: Operational workflow for the 3-step synthesis.

References

-

Guidechem. (2025). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine - Chemical Profile and CAS 887353-54-0.[1][2] Retrieved from

-

Splendid Lab. (n.d.).[4] Synthesis and Impurity Standards: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved from

-

BenchChem. (n.d.). N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine and related isomers. Retrieved from

-

Organic Chemistry Portal. (2001). N-(tert-Butoxycarbonyl) Protecting Group Strategies and Stability. Retrieved from

-

MedChemExpress. (2024). Carvedilol Metabolites and Phenoxyethylamine Derivatives Synthesis. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

An In-depth Technical Guide to the FTIR Analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. As a complex molecule incorporating multiple functional groups crucial in pharmaceutical and organic synthesis, a detailed understanding of its vibrational spectroscopy is paramount for identity confirmation, purity assessment, and reaction monitoring. This document delineates the theoretical underpinnings of the expected spectral features, provides a detailed experimental protocol for acquiring high-quality data, and offers a systematic interpretation of the resulting spectrum. The causality behind experimental choices and data interpretation is emphasized, ensuring a robust and scientifically sound analytical approach for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a multifunctional organic compound. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, a methoxy substituent, and an aromatic ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.[1] The Boc protecting group is a cornerstone in modern organic synthesis, enabling chemoselective reactions by temporarily masking the reactivity of the amine.[2]

Given its role as a critical building block, unequivocal structural confirmation is essential. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first-line method for identifying the functional groups present in a molecule.[3] By probing the vibrational modes of molecular bonds, FTIR provides a unique "fingerprint" of the compound, allowing for verification of its identity and the presence of key structural motifs. This guide will deconstruct the molecule to predict its FTIR spectrum and establish a rigorous protocol for its analysis.

Molecular Structure and Key Vibrational Modes

To effectively interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the IR spectrum.

Caption: Molecular structure of the target analyte.

Predicted FTIR Absorption Bands

Based on established correlation tables and spectral data of analogous compounds, we can predict the characteristic absorption bands for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Commentary |

| Phenolic O-H | O-H stretch | 3550 - 3200 | Strong, Broad | The broadness is a definitive characteristic resulting from intermolecular hydrogen bonding.[4][5] |

| Carbamate N-H | N-H stretch | 3400 - 3200 | Medium, Sharp | This peak may be superimposed on the broad O-H stretch but should be distinguishable as a sharper feature.[6] |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium-Strong | Arises from the ethyl chain and the tert-butyl group. |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Weak-Medium | Typically appear as sharp, weaker bands just above 3000 cm⁻¹.[4] |

| Carbamate C=O | C=O stretch | 1720 - 1680 | Strong, Sharp | This is a key diagnostic peak for the Boc-protecting group.[7] Its exact position can be influenced by hydrogen bonding.[8][9] |

| Aromatic C=C | C=C ring stretch | 1610 - 1580 & 1510 - 1450 | Medium-Strong | Aromatic rings typically show two or more bands in this region.[4] |

| Carbamate C-N / N-H | N-H bend, C-N stretch | 1540 - 1510 | Medium | Often referred to as the "Amide II" band in similar structures.[7] |

| Aromatic Ether | Aryl-O stretch | 1270 - 1200 | Strong | Characteristic of the Ar-O-C linkage.[10] |

| Aliphatic Ether | Alkyl-O stretch | 1150 - 1070 | Strong | Associated with the C-O-Ar linkage.[10][11] |

| Methoxy Group | C-H bend / stretch | ~2850 & ~1465 | Weak-Medium | A weak C-H stretch around 2850 cm⁻¹ is diagnostic for a methoxy group.[12][13] |

| tert-Butyl Group | C-H bend | ~1390 & ~1365 | Medium-Strong | A characteristic doublet is often observed for the gem-dimethyl of the t-butyl group.[14] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum using a standard Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oily samples.

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been adequately purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the instrument, accessory, and atmospheric response, which will be subtracted from the sample spectrum.

-

Causality: An accurate background is essential for a clean sample spectrum. Any contaminants on the crystal or significant changes in atmospheric conditions between the background and sample scans will introduce artifacts.

-

-

Sample Application:

-

Place a small amount of the N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine sample onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

-

Engage the ATR press or anvil to ensure firm, consistent contact between the sample and the crystal.

-

Causality: Good contact is necessary for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

If available, apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Spectral Interpretation: A Self-Validating Analysis

The trustworthiness of the analysis relies on a systematic correlation of the observed peaks with the predicted vibrations. The presence of all key bands provides a high degree of confidence in the compound's identity.

-

Primary Confirmation (High-Wavenumber Region):

-

O-H and N-H Stretches (3600-3200 cm⁻¹): The first check should be for a strong, very broad absorption characteristic of the hydrogen-bonded phenol O-H group.[5][15] A sharper, medium-intensity peak for the N-H stretch of the carbamate should be observable, often appearing as a shoulder on the broader O-H band.[6] The presence of both confirms these two critical functionalities.

-

C-H Stretches (3100-2850 cm⁻¹): Look for weaker, sharp peaks above 3000 cm⁻¹ (aromatic C-H) and stronger, sharp peaks below 3000 cm⁻¹ (aliphatic C-H). This confirms the presence of both the benzene ring and the saturated portions of the molecule.

-

-

Secondary Confirmation (Mid-Wavenumber Region):

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak in the 1720-1680 cm⁻¹ region is a definitive marker for the carbamate carbonyl of the Boc group.[7] Its absence would indicate a failed protection step, while its presence is a strong validator.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): The presence of two or more distinct peaks in this region confirms the aromatic ring.[4]

-

Amide II Band (~1530 cm⁻¹): A medium peak around 1530 cm⁻¹ resulting from N-H bending and C-N stretching further corroborates the N-Boc group.[7]

-

-

Tertiary Confirmation (Fingerprint Region, <1400 cm⁻¹):

-

tert-Butyl Bending (~1390 & 1365 cm⁻¹): The characteristic doublet for the t-butyl group should be clearly visible and serves as another confirmation of the Boc protecting group.[14]

-

Aryl & Alkyl Ether C-O Stretches (~1250 & ~1100 cm⁻¹): The presence of strong bands in these two distinct regions is crucial for confirming the aromatic and aliphatic ether linkages, respectively. The aryl-O stretch is typically very strong and sharp.[10]

-

Self-Validating Logic: The analysis is self-validating because it relies on the concurrent presence of multiple, independent vibrational bands. For example, confirmation of the "N-Boc" group is not based on the C=O stretch alone, but is supported by the N-H stretch, the Amide II band, and the t-butyl bending vibrations. Similarly, the phenolic structure is confirmed by the broad O-H stretch, aromatic C-H stretches, C=C ring stretches, and the strong Aryl-O stretch. The absence of any of these key bands would immediately call the identity or purity of the sample into question.

Conclusion

FTIR spectroscopy provides an exceptionally reliable and efficient method for the structural verification of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. By systematically identifying the characteristic vibrational bands associated with its phenol, carbamate, ether, and aromatic functionalities, researchers can rapidly confirm the successful synthesis and purity of this important chemical intermediate. The integrated approach of predictive analysis, a robust experimental protocol, and a multi-point verification strategy ensures the highest level of scientific integrity and trustworthiness in the analytical results.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Chemistry LibreTexts. (2024). Infrared spectra of alcohols and phenols.

- ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT.

- MDPI. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires.

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

- Academic OUP. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides | Journal of AOAC INTERNATIONAL.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols.

- Taylor & Francis Online. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.

- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.

- SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.

- Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.

- Benchchem. (n.d.). N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine.

Sources

- 1. N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine|887353-57-3 [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. academicedgepress.co.uk [academicedgepress.co.uk]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to the Mass Spectrometry of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind analytical choices. We will explore optimal ionization techniques, delve into the predictable and diagnostic fragmentation pathways of this molecule, and present validated protocols for its characterization. By grounding our discussion in the principles of mass spectrometry and citing authoritative literature, this guide serves as a self-validating resource for confident and accurate analysis.

Introduction: The Analytical Imperative

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a specialized organic compound used as a protected intermediate in complex organic synthesis, particularly within medicinal chemistry and drug discovery.[1] Its structure combines a labile tert-butoxycarbonyl (Boc) protecting group, a phenolic hydroxyl group, and an ethylamine linker, making it a versatile building block for more complex molecules.[1] The Boc group is fundamental in modern synthesis, enabling the protection of the primary amine during reactions elsewhere in the molecule, and it can be removed under mild acidic conditions.[1]

Accurate characterization via mass spectrometry (MS) is critical for verifying the identity, purity, and stability of this intermediate throughout the synthetic process. Understanding its ionization and fragmentation behavior is paramount for developing robust analytical methods for reaction monitoring, impurity profiling, and quality control.

Physicochemical Profile and Expected Ionization Behavior

A foundational understanding of the molecule's properties dictates the analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₅ | |

| Molecular Weight | 283.32 g/mol | |

| Monoisotopic Mass | 283.14197 Da | PubChem |

| Calculated [M+H]⁺ | 284.14980 Da | N/A |

| Calculated [M+Na]⁺ | 306.13174 Da | N/A |

The presence of a basic amine, ether oxygens, and a phenolic hydroxyl group makes this molecule an ideal candidate for electrospray ionization (ESI).[2] ESI is a soft ionization technique that allows for the analysis of thermolabile and polar compounds by transferring them into the gas phase as intact ions.[2][3]

-

Expert Insight: Positive ion mode ESI (ESI+) is the preferred method for this analyte. The secondary amine within the carbamate linkage is readily protonated, especially in the presence of acidic mobile phase modifiers like formic acid. This creates a stable [M+H]⁺ ion, which will be the primary focus of our analysis. While sodium adducts ([M+Na]⁺) may be observed, their intensity can be minimized by using high-purity solvents and avoiding glass containers where possible.

Experimental Workflow for MS Analysis

A logical and systematic approach is key to reliable data acquisition. The following workflow provides a robust framework for the analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Caption: A typical LC-MS method development workflow.

Step-by-Step Protocol: Sample Preparation and LC-MS

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in HPLC-grade methanol to a final concentration of 1.0 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for ESI+.[4]

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from water to acetonitrile (both containing 0.1% formic acid). This will ensure good retention and peak shape.

-

MS Parameters (Full Scan):

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 100 - 500

-

Capillary Voltage: ~3.5-4.5 kV

-

Drying Gas Temp: 300-350 °C

-

-

Tandem MS (MS/MS) Parameters:

-

Precursor Ion: Isolate the [M+H]⁺ ion at m/z 284.15.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy (CE): Perform a ramping experiment from 10-40 eV to observe the full fragmentation profile. Key fragments often appear at specific energy levels.

-

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The true structural power of mass spectrometry is realized through tandem MS (MS/MS). By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The inherent instability of the Boc protecting group under MS conditions makes its fragmentation behavior highly predictable and diagnostic.[5]

Key Fragmentation Pathways

The fragmentation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is dominated by cleavages related to the labile Boc group and the ethylamine bridge.

-

Loss of Isobutylene (C₄H₈): The most common initial fragmentation for Boc-protected amines involves the loss of isobutylene (56.06 Da) through a McLafferty-type rearrangement.[6] This produces a carbamic acid intermediate that readily decarboxylates.

-

Loss of the Boc Group (C₅H₈O₂): The subsequent loss of carbon dioxide (44.00 Da) from the intermediate results in a total neutral loss of 100.05 Da. This yields the protonated primary amine.

-

Ether Bond Cleavage: Scission of the C-O bond in the ethylamine linker is also a probable fragmentation pathway.

Sources

- 1. N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine|887353-57-3 [benchchem.com]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 3. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-depth Technical Guide to the Solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a key organic building block frequently utilized in medicinal chemistry and drug discovery.[1] Its structure, which features a tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring, makes it a versatile intermediate for synthesizing more complex molecules with potential biological activity.[1] The Boc protecting group is crucial in modern synthetic chemistry, allowing for the strategic protection of the primary amine while other parts of the molecule are modified.[1]

The success of any compound in drug development hinges on its physicochemical properties, with solubility being paramount. Poor aqueous solubility can lead to low bioavailability, hindering a promising drug candidate from reaching its therapeutic target. Conversely, understanding a compound's solubility profile in various organic solvents is essential for designing purification protocols (e.g., chromatography, recrystallization), reaction conditions, and formulation strategies. This guide provides a comprehensive analysis of the solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, grounded in its molecular structure and supported by experimental protocols.

Physicochemical and Solubility Profile

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters provide the first clues to its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₅ | [1][2] |

| Molecular Weight | 283.32 g/mol | [1][2] |

| CAS Number | 887353-54-0 | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 73-75°C | [2] |

| Known Solubility | Soluble in Chloroform and Methanol | [2] |

The reported solubility in methanol (a polar, protic solvent) and chloroform (a polar, aprotic solvent) suggests that the molecule possesses a balanced polarity. The presence of both hydrogen bond donors (-OH, N-H) and acceptors (multiple oxygen atoms), alongside significant non-polar regions (tert-butyl group, aromatic ring), allows for effective interaction with a range of solvent environments.

Deconstructing Solubility: A Mechanistic Perspective

The solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is governed by the interplay of its functional groups and their potential for intermolecular interactions with a given solvent. The principle of "like dissolves like" is the guiding tenet.[3]

Key Molecular Features and Intermolecular Forces

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor. It significantly contributes to solubility in polar, protic solvents like alcohols and water.

-

Boc-Protected Amine (-NH-Boc): The N-H group can act as a hydrogen bond donor. The two carbonyl oxygens are strong hydrogen bond acceptors. The bulky, non-polar tert-butyl group, however, introduces steric hindrance and a lipophilic character, which enhances solubility in non-polar organic solvents.[4]

-

Ether Linkage & Methoxyphenyl Group (-O-CH₃): The ether oxygen is a hydrogen bond acceptor. The methoxy group has a slight electron-donating effect through resonance, which can influence the acidity of the phenolic proton.[5][6] This entire moiety contributes to the molecule's overall polarity and its ability to engage in dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is non-polar and interacts primarily through van der Waals forces (specifically, London dispersion forces), favoring solubility in non-polar or moderately polar solvents like chloroform, dichloromethane, and ethyl acetate.

Caption: Intermolecular forces contributing to solubility.

The Decisive Role of pH

The presence of the weakly acidic phenolic hydroxyl group makes the compound's solubility highly dependent on the pH of aqueous solutions.[7]

-

In Neutral or Acidic Aqueous Media (e.g., water, 5% HCl): The molecule remains in its neutral form. The large, non-polar surface area from the aromatic ring and the Boc group will likely make it poorly soluble in water.

-

In Basic Aqueous Media (e.g., 5% NaOH): A sufficiently strong base will deprotonate the phenolic hydroxyl group to form a sodium phenoxide salt. This ionic species is significantly more polar than its neutral precursor and is expected to be much more soluble in water.[8] Carboxylic acids are generally required to dissolve in a weak base like 5% NaHCO₃, so the phenolic compound is not expected to be soluble in it.[8]

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for qualitatively and semi-quantitatively assessing the solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. This self-validating system ensures reproducible results.

Objective: To determine the solubility class of the target compound in a range of common laboratory solvents and aqueous solutions of varying pH.

Materials:

-

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

-

Small test tubes (13x100 mm) and rack

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Spatula

-

Analytical balance

-

Solvents: Deionized Water, Methanol, Chloroform, Ethyl Acetate, Hexane, 5% (w/v) Aqueous HCl, 5% (w/v) Aqueous NaOH.

Methodology:

-

Preparation:

-

Rationale: Establishing a consistent solute-to-solvent ratio is critical for comparability. A common benchmark for solubility is ~30 mg/mL. We will use a slightly lower, more conservative starting point.

-

Action: Weigh approximately 25 mg of the compound into a series of clean, dry test tubes.[8][9] Record the exact mass for each.

-

-

Solvent Addition:

-

Rationale: Adding the solvent incrementally allows for the observation of the dissolution process and a more accurate estimation of the solubility limit.

-

Action: Add 0.25 mL of the first test solvent to the corresponding test tube.

-

-

Agitation:

-

Rationale: Vigorous mixing is required to overcome the activation energy barrier for dissolution and ensure the system reaches equilibrium within a reasonable timeframe.

-

Action: Vortex the test tube vigorously for 60 seconds.[3] Allow the tube to stand and observe.

-

-

Observation & Classification (Initial):

-

Rationale: A clear, homogenous solution indicates solubility at the current concentration.

-

Action:

-

Soluble: The entire solid has dissolved, leaving a clear solution.

-

Insoluble/Partially Soluble: Undissolved solid remains, or the solution is cloudy/turbid.

-

-

-

Incremental Solvent Addition (for Insoluble/Partially Soluble Samples):

-

Rationale: This step helps to determine if the compound is sparingly soluble or truly insoluble under these conditions.

-

Action: Continue to add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.[8][9] Observe the outcome after each addition.

-

-

Final Classification:

-

Rationale: A standardized classification system allows for consistent reporting of results.

-

Action: Classify the solubility based on the total volume of solvent required to dissolve the 25 mg sample:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Sparingly Soluble: Some, but not all, of the solid dissolves in 1.0 mL.

-

Insoluble: No significant amount of solid dissolves in 1.0 mL.

-

-

-

Repeat for All Solvents:

-

Rationale: A comprehensive profile requires testing across a spectrum of solvent polarities and pH levels.

-

Action: Repeat steps 2-6 for each solvent listed in the materials section.

-

Caption: Experimental workflow for solubility determination.

Predicted Solubility Data Summary

Based on the structural analysis and known data, the following solubility profile can be predicted. This table serves as a hypothesis to be validated by the experimental protocol described above.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | Large non-polar regions (Boc, aromatic ring) dominate over polar groups. |

| Methanol | Polar, Protic | Soluble | Can act as both H-bond donor and acceptor, effectively solvating the entire molecule.[2] |

| Chloroform (CHCl₃) | Polar, Aprotic | Soluble | Moderately polar with a weak H-bond donor capacity; effectively solvates the aromatic and Boc groups.[2] |

| Ethyl Acetate | Polar, Aprotic | Soluble | Good balance of polarity to interact with the ester-like Boc group and other polar moieties. |

| Hexane | Non-polar | Insoluble | Lacks the polarity to effectively solvate the -OH, -NH, and ether functionalities. |

| 5% Aqueous HCl | Acidic, Aqueous | Insoluble | The compound has no significant basic sites to protonate and increase aqueous solubility. |

| 5% Aqueous NaOH | Basic, Aqueous | Soluble | The phenolic -OH will be deprotonated to form a highly water-soluble phenoxide salt.[8] |

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine exhibits a nuanced solubility profile dictated by its multifunctional chemical structure. It is readily soluble in moderately polar to polar organic solvents such as methanol and chloroform, a fact that is advantageous for its use in organic synthesis and purification. Its poor predicted solubility in neutral aqueous media and non-polar aliphatic solvents highlights the importance of careful solvent selection in experimental design. Crucially, the presence of the acidic phenol confers pH-dependent aqueous solubility, a property that can be expertly exploited for extraction and purification protocols. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic; it is a prerequisite for the efficient and successful application of this valuable chemical intermediate.

References

-

4-Methoxyphenol | Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 27, 2024, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved January 27, 2024, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 27, 2024, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Odinity. Retrieved January 27, 2024, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved January 27, 2024, from [Link]

-

What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. Retrieved January 27, 2024, from [Link]

-

Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. (n.d.). Proprep. Retrieved January 27, 2024, from [Link]

Sources

- 1. N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine|887353-57-3 [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chem.ws [chem.ws]

- 4. chemimpex.com [chemimpex.com]

- 5. quora.com [quora.com]

- 6. proprep.com [proprep.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

"N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" in kinase inhibitor synthesis

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (hereafter referred to as NB-HMP-EA ). This compound serves as a critical "linker-anchor" module in the synthesis of Type I and Type II kinase inhibitors, particularly those targeting EGFR, VEGFR, and multikinase pathways.

Executive Summary & Molecule Profile[1][2]

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (NB-HMP-EA) is a bifunctional building block designed to bridge the lipophilic kinase-binding core (hinge binder) and the solvent-exposed solubilizing tail.

In the context of kinase inhibitor design—specifically for quinazoline (e.g., Gefitinib analogs) or quinoline (e.g., Lenvatinib analogs) scaffolds—this molecule addresses two critical failure modes in drug discovery: poor aqueous solubility and lack of selectivity .

Chemical Profile

| Property | Specification |

| CAS Number | 887353-54-0 |

| Formula | |

| MW | 283.32 g/mol |

| Core Scaffold | Guaiacol (2-methoxyphenol) derivative |

| Functional Group A | Phenolic Hydroxyl (C4): Nucleophilic anchor for |

| Functional Group B | Boc-Amine: Masked handle for library diversification (reductive amination/acylation). |

| Role | P-loop or Solvent Front Extender |

Strategic Rationale: The "Linker Logic"

The efficacy of NB-HMP-EA lies in its ability to extend into the Solvent Exposed Region of the kinase ATP-binding pocket.

-

The Anchor (Phenol): The 4-hydroxy group allows for rigid attachment to the kinase core (usually at the C6 or C7 position of a quinazoline) via an ether linkage. This mimics the solvation shell often found in the ribose pocket.

-

The Spacer (Ethyl-Methoxy): The ethyl chain provides optimal distance (approx. 3.5 Å) to exit the cleft without steric clash, while the methoxy group (ortho to the linker) induces a conformational bias that often improves binding entropy.

-

The Handle (Amine): Once deprotected, the primary amine becomes a "universal socket" for attaching polar groups (morpholine, piperazine) to modulate LogP and LogD.

Pathway Visualization: The Structural Logic

The following diagram illustrates how NB-HMP-EA integrates into a pharmacophore model.

Caption: Logical flow of assembling a tripartite kinase inhibitor using NB-HMP-EA as the central bridge.

Experimental Protocols

Protocol A: Coupling to Kinase Core ( Strategy)

This protocol describes coupling NB-HMP-EA to a 4-chloro-6-fluoro-quinazoline core. This is the industry-standard method for synthesizing Gefitinib/Erlotinib-class inhibitors.

Reagents:

-

Substrate: 4-substituted-6-fluoroquinazoline (1.0 eq)

-

Linker: NB-HMP-EA (1.1 eq)

-

Base: Cesium Carbonate (

) (2.5 eq) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or NMP

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the NB-HMP-EA (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add

(2.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Why? This deprotonates the phenolic hydroxyl (pKa ~10), generating the active phenoxide nucleophile. -

Addition: Add the fluoro-quinazoline core (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the starting material (M+) and formation of the coupled product (M + Linker).

-

-

Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Boc-Deprotection & Library Generation

Once the linker is attached, the Boc group must be removed to reveal the amine for further diversification.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: Dichloromethane (DCM) (for TFA) or Dioxane/MeOH.

Step-by-Step Methodology:

-

Dissolution: Dissolve the coupled intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Note: If the kinase core contains acid-sensitive moieties (e.g., certain furan rings), use 4M HCl in Dioxane at RT instead.

-

-

Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (ninhydrin stain) or LC-MS (loss of -100 mass units corresponding to Boc).

-

Neutralization (Critical): Concentrate the reaction in vacuo. Redissolve in DCM and wash with saturated

to generate the free base .-

Trustworthiness Check: Do not proceed to the next step with the TFA salt if performing reductive amination, as the pH will inhibit imine formation.

-

Analytical Data & Troubleshooting

Solvent Compatibility Matrix

| Solvent | Reaction Type | Suitability | Notes |

| DMF/DMAc | High | Essential for solubilizing the phenoxide anion. | |

| THF | Mitsunobu | Medium | Good for converting aliphatic alcohols, less ideal for this phenol. |

| DCM | Deprotection | High | Standard solvent for TFA removal. |

| Ethanol | Crystallization | High | Many final inhibitors crystallize well from EtOH/Water. |

Common Failure Modes

-

Incomplete Coupling: Often caused by wet DMF. The phenoxide anion is highly basic and will react with water rather than the electrophile. Solution: Use molecular sieves in DMF.

-

O- vs N-Alkylation: If the kinase core has multiple electrophilic sites, regioselectivity might be an issue. The "Hard/Soft Acid Base" principle favors the phenoxide attacking the hard aromatic electrophile (C-F bond) over softer electrophiles.

-

Boc Scrambling: Rare, but if the temperature exceeds 100°C during coupling, the Boc group can thermally decompose. Keep

temps <90°C.

Synthetic Workflow Diagram

The following diagram outlines the full synthesis lifecycle of a kinase inhibitor utilizing NB-HMP-EA.

Caption: Step-by-step synthetic workflow from linker activation to final library generation.

References

-

Google Patents. "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin." WO2009128088A2. Accessed January 31, 2026.[3]

-

National Institutes of Health (NIH). "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." PubMed Central. Accessed January 31, 2026.[3] [Link]

Sources

Application Note: Strategic Utilization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in GPCR Ligand Design

Executive Summary

This Application Note details the strategic implementation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (hereafter referred to as NB-HMPE ) in the rational design of G Protein-Coupled Receptor (GPCR) ligands.

While often categorized as a simple building block, NB-HMPE represents a privileged scaffold intermediate for targeting aminergic GPCRs (Dopamine, Serotonin, Adrenergic). Its unique structure combines a protected primary amine (for orthosteric binding upon deprotection) with a phenolic "exit vector" (4-OH), enabling the synthesis of Bitopic Ligands , Fluorescent Probes , and GPCR-targeting PROTACs .

This guide provides the theoretical grounding, synthetic workflows, and validation protocols necessary to utilize NB-HMPE for expanding the chemical space of GPCR modulators.

Technical Deep Dive: The Pharmacophore & Logic

Structural Anatomy

NB-HMPE is not merely a precursor; it is a "pre-assembled" pharmacophore designed to mimic the catecholamine binding motif while offering a specific handle for chemical extension.

-

The Head Group (2-Methoxy-4-hydroxyphenoxy): This moiety mimics the catechol ring of endogenous ligands (Dopamine, Epinephrine) but replaces one hydroxyl with a methoxy group (resembling the metabolite 3-Methoxytyramine). This modification often retains receptor affinity while altering metabolic stability and selectivity.

-

The Linker (Ethylamine): Upon Boc-removal, the ethylamine chain provides the critical distance (approx. 2 carbons) to position the basic amine for ionic interaction with the conserved Aspartate (D3.32) residue found in transmembrane helix 3 of aminergic GPCRs.

-

The Exit Vector (4-OH): The 4-hydroxyl group is the strategic advantage. Unlike "dead-end" tails (e.g., the phenoxy tail of Carvedilol), the 4-OH allows for ether-linked extension without disrupting the primary pharmacophore.

Mechanism of Action in Ligand Design

When incorporated into a final drug candidate, the deprotected NB-HMPE moiety functions as the Orthosteric Anchor .

-

Binding: The amine (protonated at physiological pH) anchors to Asp3.32.

-

Recognition: The methoxy and oxygen atoms engage in hydrogen bonding with Serine residues (e.g., Ser5.42, Ser5.46) in the binding pocket.

-

Extension: The 4-position points towards the extracellular vestibule or a secondary binding pocket, making it the ideal attachment point for:

-

Allosteric Modulators: Creating bitopic ligands that span the orthosteric and allosteric sites.

-

E3 Ligase Recruiters: Synthesizing PROTACs to degrade the receptor.

-

Visualization: Rational Design Workflow

The following diagram illustrates the workflow for converting NB-HMPE into a functional GPCR probe.

Caption: Workflow transforming NB-HMPE from a raw scaffold into complex GPCR chemical probes via phenolic extension.

Experimental Protocols

Protocol A: Library Synthesis of Ether-Linked GPCR Probes

Objective: To attach a secondary pharmacophore or linker to the 4-OH position of NB-HMPE via a Mitsunobu reaction or Alkylation.

Materials:

-

NB-HMPE (1.0 equiv)

-

Alcohol-linker (R-OH) or Alkyl Halide (R-X)

-

Triphenylphosphine (

) & DIAD (for Mitsunobu) -

Cesium Carbonate (

) (for Alkylation) -

Solvents: Anhydrous THF or DMF

Method 1: Mitsunobu Coupling (Preferred for complex linkers)

-

Preparation: Dissolve NB-HMPE (1.0 mmol), the target Alcohol (1.1 mmol), and

(1.5 mmol) in anhydrous THF (10 mL) under -

Addition: Cool to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS.

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

-

Note: The Boc group remains intact, protecting the amine.

-

Method 2: Alkylation (Preferred for simple halides)

-

Preparation: Dissolve NB-HMPE (1.0 mmol) in DMF (5 mL).

-

Base: Add

(2.0 mmol) and stir for 15 min. -

Addition: Add Alkyl Halide (1.1 mmol). Heat to 60°C for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc, dry over

, and concentrate.

Protocol B: Boc-Deprotection & Salt Formation

Objective: To reveal the active primary amine for biological testing.

-

Dissolution: Dissolve the functionalized intermediate (from Protocol A) in DCM (5 mL per mmol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) dropwise at 0°C.

-

Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected peak by LC-MS.

-

Workup: Evaporate volatiles under reduced pressure.

-

Salt Exchange (Crucial for Bioassays):

-

Redissolve residue in minimal MeOH.

-

Add 2M HCl in ether.

-

Precipitate the hydrochloride salt with cold diethyl ether.

-

Filter and dry under high vacuum.

-

Result: The final product is the HCl salt of the 2-(4-alkoxy-2-methoxyphenoxy)ethylamine.

-

Quantitative Data Summary: Expected Physicochemical Properties

When designing ligands using NB-HMPE, use the following baseline data for the core scaffold to predict the properties of your final conjugate.

| Property | Value (NB-HMPE Core) | Impact on Ligand Design |

| Molecular Weight | 283.32 Da (Protected) | Low MW allows attachment of large linkers (up to 500 Da) while staying "Drug-Like". |

| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (Amine, Phenol) | Critical for receptor anchoring (Asp3.32, Serines). |

| H-Bond Acceptors | 5 | The methoxy group is a key acceptor for Serine residues in the binding pocket. |

| pKa (Amine) | ~9.5 (Deprotected) | Ensures >99% protonation at physiological pH (required for GPCR binding). |

Applications in Drug Discovery[2]

Bivalent Ligands

Researchers can link NB-HMPE to a second pharmacophore (e.g., a phenylpiperazine) using a polymethylene chain attached at the 4-OH position.

-

Hypothesis: The NB-HMPE moiety binds the orthosteric site, while the linker spans the vestibule, allowing the second unit to bind an allosteric site, potentially increasing selectivity for D2 vs D3 receptors [1].

GPCR PROTACs

NB-HMPE serves as the "Warhead" in PROTAC design.

-

Design: NB-HMPE (Warhead) + PEG Linker + Thalidomide (Cereblon Binder).

-

Mechanism: The NB-HMPE recruits the GPCR, while Thalidomide recruits the E3 ligase, leading to ubiquitination and degradation of the receptor [2].

References

-

Lane, J. R., et al. (2013). "Structure-Activity Relationships of Bivalent Ligands for GPCRs." Journal of Medicinal Chemistry.

-

Cromm, P. M., & Crews, C. M. (2017). "The Proteolysis-Targeting Chimera (PROTAC) Technology." Cell Chemical Biology.

-

Newman, A. H., et al. (2017). "GPCR Drug Discovery: Emerging Targets and Technologies." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine."[1][2] National Center for Biotechnology Information.

(Note: While specific literature on the exact CAS 887353-54-0 is limited to catalog entries, the application logic is derived from standard medicinal chemistry practices for phenoxyethylamine scaffolds as cited in references 1-3).

Sources

Application Notes and Protocols for Coupling Reactions with N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Introduction: A Versatile Synthetic Intermediate

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, with CAS Number 887353-54-0, is a key bifunctional building block in modern organic synthesis, particularly in the field of medicinal chemistry.[1][2] Its structure incorporates a Boc-protected primary amine and a nucleophilic phenolic hydroxyl group, offering two distinct points for chemical modification. This strategic arrangement allows for sequential and selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, including the long-acting β2-adrenoceptor agonist, Vilanterol.[3][4][5]

The electron-donating methoxy group positioned ortho to the hydroxyl and ether functionalities influences the reactivity of the aromatic ring and the nucleophilicity of the phenolic oxygen. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the primary amine, enabling reactions at other sites of the molecule without interference.[6] These features open a diverse range of possibilities for coupling reactions, which will be explored in the following protocols.

I. O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for nucleophilic substitution reactions to form aryl ethers. A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide.[7]

Protocol 1: Williamson Ether Synthesis with Alkyl Halides

This protocol details the O-alkylation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine with an alkyl bromide, a key step in the synthesis of Vilanterol and related structures.[3][5]

Reaction Principle: The weakly acidic phenolic proton is removed by a suitable base to generate a phenoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether linkage. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Experimental Workflow:

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |

| N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | 887353-54-0 | 283.32 g/mol | 283 mg (1.0 equiv) |

| Alkyl Bromide (e.g., 1,6-dibromohexane) | 629-03-8 | 243.97 g/mol | 1.2-1.5 equiv |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0-3.0 equiv |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 5-10 mL |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed |

| Brine (saturated NaCl solution) | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous DMF (5-10 mL) to dissolve the starting materials.

-

To the stirring suspension, add the alkyl bromide (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

II. Coupling Reactions of the Amine

The primary amine functionality, unmasked by the removal of the Boc group, is a versatile handle for a variety of coupling reactions, most notably amide bond formation and Buchwald-Hartwig amination.

Protocol 2: Boc Deprotection

Prior to any amine-based coupling, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[6]

Reaction Principle: The tert-butoxycarbonyl group is labile in the presence of strong acids. The acid protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl carbocation, which is subsequently quenched, releasing carbon dioxide and the free amine.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |

| Boc-protected amine | N/A | Varies | 1.0 equiv |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | 5-10 equiv |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 5-10 mL |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |

Step-by-Step Procedure:

-

Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (5-10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 equiv) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling with Carboxylic Acids

The resulting primary amine can be readily coupled with carboxylic acids to form amide bonds, a cornerstone reaction in medicinal chemistry.[8][9]

Reaction Principle: A carboxylic acid is activated by a coupling reagent (e.g., EDC, HATU) to form a more reactive species, such as an O-acylisourea or an active ester. This intermediate is then susceptible to nucleophilic attack by the primary amine to form the stable amide bond.[8]

Experimental Workflow:

Caption: Workflow for Amide Bond Formation.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |

| Deprotected Amine | N/A | Varies | 1.0 equiv |

| Carboxylic Acid | Varies | Varies | 1.1 equiv |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | 191.70 g/mol | 1.2 equiv |

| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.12 g/mol | 1.2 equiv |

| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 g/mol | 2.0-3.0 equiv |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 5-10 mL |

Step-by-Step Procedure:

-

In a dry round-bottom flask, dissolve the carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF (5 mL).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected amine (1.0 equiv) in anhydrous DMF (5 mL) and add DIPEA (2.0 equiv).

-

Add the amine solution to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Both the phenolic hydroxyl and the primary amine functionalities of our core molecule can participate in these transformations.

Protocol 4: Suzuki-Miyaura Coupling of the Phenol

Direct Suzuki-Miyaura coupling of phenols is challenging due to the poor leaving group ability of the hydroxyl group. Therefore, an in-situ activation step is often required.

Reaction Principle: The phenolic hydroxyl group is first converted in-situ to a better leaving group, such as a tosylate or a phosphate. A palladium(0) catalyst then undergoes oxidative addition into the C-O bond of this activated intermediate. This is followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |

| N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | 887353-54-0 | 283.32 g/mol | 1.0 equiv |

| Arylboronic Acid | Varies | Varies | 1.5 equiv |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 g/mol | 2-5 mol% |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 g/mol | 4-10 mol% |

| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 g/mol | 3.0 equiv |

| Toluene or 1,4-Dioxane, anhydrous | Varies | Varies | 5-10 mL |

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube, add N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

In a glovebox, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

-

Seal the tube, remove from the glovebox, and add anhydrous toluene or 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination with the Deprotected Amine

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an amine and an aryl halide or triflate.[11][12]

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex coordinates to the amine, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the palladium(0) catalyst.[12]

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |

| Deprotected Amine | N/A | Varies | 1.2 equiv |

| Aryl Bromide or Chloride | Varies | Varies | 1.0 equiv |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 1-2 mol% |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 g/mol | 2-4 mol% |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 1.4 equiv |

| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 5-10 mL |

Step-by-Step Procedure:

-

In a glovebox, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

-

Add anhydrous toluene (5 mL).

-

Add a solution of the deprotected amine (1.2 equiv) in toluene.

-

Seal the tube, remove from the glovebox, and heat to 80-110 °C for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a highly adaptable synthetic intermediate. The protocols outlined above provide a foundational framework for its utilization in a variety of high-impact coupling reactions. The strategic interplay between the protected amine and the phenolic hydroxyl group allows for a diverse range of molecular architectures to be constructed, underscoring its value to researchers in drug discovery and synthetic chemistry. As with all chemical reactions, optimization of the conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

-

Wikipedia. (n.d.). Phenol ether. Retrieved February 10, 2026, from [Link]

- Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc, 2023(6), 202211957.

- CN104744271A. (2015). New process for synthesizing vilanterol.

- WO2014041565A2. (2014). An improved process for the preparation of vilanterol and intermediates thereof.

- WO2021033198A1. (2021). An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof.

- WO2019016511A2. (2019). New crystalline forms of vilanterol trifenatate and processes for their preparation.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- US20150239862A1. (2015). Process for the preparation of vilanterol and intermediates thereof.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Cheraiet, Z., et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from [Link]

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 14–28.

- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel

- CN109574860B. (2021). A kind of method for preparing vilanterol.

-

CRO Splendid Lab Pvt. Ltd. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved February 10, 2026, from [Link]

- CN105646285A. (2016). Vilanterol intermediate, preparation method and application thereof.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026, from [Link]

- Cacchi, S., et al. (n.d.). Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. Green Chemistry.

- Chemistry LibreTexts. (2023, June 30).

- ResearchGate. (n.d.).

- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.).

- WO2009128088A2. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | C14H21NO5 | CID 4343650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CN104744271A - New process for synthesizing vilanterol - Google Patents [patents.google.com]

- 5. WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof - Google Patents [patents.google.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN109574860B - A kind of method for preparing vilanterol - Google Patents [patents.google.com]

- 8. A kind of preparation method of vilanterol intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105646285A - Vilanterol intermediate, preparation method and application thereof - Google Patents [patents.google.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Strategic Use of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in Kinase Inhibitor Synthesis

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (herein referred to as Boc-HMPEA ). This versatile chemical intermediate serves as a valuable building block in the synthesis of complex bioactive molecules.[1] These notes detail not only the step-by-step protocols for its chemical modification but also the underlying scientific rationale for these procedures. The protocols described herein are designed to be self-validating, with clear endpoints and analytical checkpoints. We present a hypothetical workflow for the synthesis of a novel kinase inhibitor, demonstrating the utility of Boc-HMPEA in a drug discovery context.

Introduction: The Strategic Value of Boc-HMPEA

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected primary amine and a phenolic hydroxyl group.[1] The Boc protecting group is crucial in modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions while being readily removable under mild acidic conditions.[1][2][3] This orthogonality allows for selective chemical transformations at other sites of the molecule.

The 2-(2-methoxyphenoxy)ethylamine scaffold is a known pharmacophore present in several approved pharmaceutical agents, including the beta-blocker Carvedilol.[4][5][6] This highlights the potential of this structural motif to interact with biological targets. The presence of both a nucleophilic amine (once deprotected) and a phenolic hydroxyl group on the Boc-HMPEA scaffold provides two key points for diversification, making it an ideal starting material for the generation of chemical libraries for screening and structure-activity relationship (SAR) studies.

This guide will focus on a hypothetical application: the synthesis of a small molecule inhibitor targeting a fictitious serine/threonine kinase, "Kinase-X," implicated in an oncology pathway. We will demonstrate how Boc-HMPEA can be elaborated into a lead-like compound through a logical and efficient synthetic sequence.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 887353-54-0 | [7] |

| Molecular Formula | C14H21NO5 | [1][7] |

| Molecular Weight | 283.32 g/mol | [1][7] |

| Appearance | Orange Solid | [1] |

| Storage | 2-8°C, desiccated | [1] |

Synthetic Workflow: From Building Block to Kinase Inhibitor

The following section outlines a three-step synthetic sequence to generate a hypothetical Kinase-X inhibitor, KIN-101 , starting from Boc-HMPEA . This workflow is designed to be modular, allowing for the substitution of building blocks to explore SAR.

Caption: Synthetic workflow for KIN-101.

Protocol 3.1: Step 1 - Boc Deprotection of Boc-HMPEA

Rationale: The first step is the removal of the Boc protecting group to unmask the primary amine. This is a common and reliable transformation in organic synthesis.[9] We will use trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly efficient method for Boc deprotection that proceeds at room temperature with volatile byproducts.[3][10]

Materials:

-

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (Boc-HMPEA )

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve Boc-HMPEA (1.0 g, 3.53 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5.4 mL, 70.6 mmol, 20 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.